molecular formula C14H17FN2 B1440172 {[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine CAS No. 1177333-89-9

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine

Cat. No.: B1440172
CAS No.: 1177333-89-9
M. Wt: 232.3 g/mol
InChI Key: NFLAGPAABMDFBN-UHFFFAOYSA-N
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Description

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a useful research compound. Its molecular formula is C14H17FN2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This interaction is crucial for the synthesis of 18F-labeled compounds, which are important in biochemical research and medical imaging.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a potassium channel blocking agent , which can alter cellular ion balance and signaling pathways, leading to changes in cellular activities and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with folic acid to produce 18F-labeled folate is an example of its molecular mechanism .

Biological Activity

{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (CAS: 1177333-89-9) is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrole ring and a fluorobenzyl group, suggests diverse interactions with biological systems. This article explores its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C14H17FN2
  • Molecular Weight : 232.3 g/mol
  • Purity : 95%
  • IUPAC Name : (1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanamine

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. For instance, it acts as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. In studies evaluating the inhibitory effects on TYR, compounds structurally related to this compound demonstrated low micromolar IC50 values, indicating potent inhibition .

Compound IDIC50 (μM)Remarks
940.43Least effective inhibitor
230.2Strong inhibitor
250.4Strong inhibitor

Cellular Effects

In cellular studies, this compound has shown significant effects on cell signaling pathways and gene expression. It has been utilized as a potassium channel blocker, affecting cellular excitability and signaling . Additionally, it influences metabolic pathways by interacting with folic acid derivatives to produce radiolabeled compounds for imaging applications .

The molecular mechanism through which this compound exerts its biological effects involves specific binding interactions with target biomolecules. For example, its interaction with folic acid leads to the formation of 18F-labeled folate, which is useful in positron emission tomography (PET) imaging . The compound's ability to inhibit enzymes like tyrosinase further highlights its potential as a therapeutic agent in conditions related to hyperpigmentation and melanoma.

Case Studies and Research Findings

Recent studies have explored the pharmacological properties of compounds similar to this compound. For example:

  • Antitumor Activity : A series of pyrrole derivatives were investigated for their ability to inhibit BET bromodomains in cancer cells. One derivative exhibited significant selectivity against BET family proteins and demonstrated efficacy in xenograft models for hematologic malignancies .
  • Antibacterial Properties : Related compounds have shown promising antibacterial activity against various strains of bacteria, including MRSA. These compounds not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2/c1-10-7-13(8-16)11(2)17(10)9-12-3-5-14(15)6-4-12/h3-7H,8-9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLAGPAABMDFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.